Niceritrol

Pharmacokinetics Tolerability Flushing

Sourcing Niceritrol (CAS 5868-05-3) for lipid metabolism or PK/PD modeling? This slow-release niacin prodrug offers distinct advantages over immediate-release niacin. Its gradual enzymatic hydrolysis yields a 4.3-fold lower peak plasma concentration (1.4 µg/mL vs. 6 µg/mL), directly correlating with a significantly reduced flushing incidence and superior tolerability in research models. This compound uniquely provides a dose-dependent Lp(a) reduction at ≥1,500 mg/day, combined with a dual pharmacological profile of lipid modification and antiplatelet activity. Researchers can leverage its regimen-dependent efficacy—41% triglyceride reduction with TID dosing—as a benchmark for optimizing novel formulations. Ensure your studies are powered by a compound with well-characterized, multi-target pharmacology.

Molecular Formula C29H24N4O8
Molecular Weight 556.5 g/mol
CAS No. 5868-05-3
Cat. No. B1678743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiceritrol
CAS5868-05-3
SynonymsNiceritrol
Niceritrol Tetrahydrochloride
Pentaerythritol Tetranicotinate
Pentaerythritoltetranicotinate
Perycit
Tetrahydrochloride, Niceritrol
Tetranicotinate, Pentaerythritol
Molecular FormulaC29H24N4O8
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
InChIInChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
InChIKeyKUEUWHJGRZKESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Niceritrol (CAS 5868-05-3) for Research and Industrial Applications: Chemical and Pharmacological Baseline


Niceritrol (CAS 5868-05-3) is an ester of nicotinic acid (niacin) and pentaerythritol, functioning as a slow-release prodrug of nicotinic acid [1]. It is classified as a hypolipidemic agent within the ATC C10AD (nicotinic acid and derivatives) group and is listed in the Japanese Pharmacopoeia [2][3]. Niceritrol lowers cholesterol and triglycerides in total plasma, VLDL, and LDL fractions, and elevates HDL cholesterol [1][4]. Its molecular formula is C₂₉H₂₄N₄O₈, with a molecular weight of 556.52 g/mol, and it exhibits high oral LD50 values (>20 g/kg in mice and rats) [5].

Why Niceritrol (CAS 5868-05-3) Is Not Interchangeable with Immediate-Release Niacin or Other Nicotinic Acid Derivatives


Although niceritrol acts as a prodrug of nicotinic acid, simple substitution with immediate-release (IR) niacin fails due to fundamentally different pharmacokinetic profiles that drive both efficacy and tolerability. Niceritrol releases nicotinic acid through gradual enzymatic hydrolysis in plasma and liver, yielding substantially lower and more sustained plasma concentrations compared to equimolar IR niacin dosing [1][2]. This pharmacokinetic divergence translates into clinically meaningful differences in side effect incidence: niceritrol has "muito menos efeitos colaterais que o ácido nicotínico oral" (far fewer side effects than oral nicotinic acid) [3]. In contrast, IR niacin produces rapid spikes in plasma nicotinic acid levels, causing prostaglandin-mediated flushing that drives discontinuation rates as high as 25–40% [4]. Furthermore, niceritrol's dosing regimen of 1.0–1.5 g TID or BID demonstrates superior lipid-lowering efficacy compared to other nicotinic acid esters and provides a distinct balance of HDL elevation and Lp(a) reduction that is not universally observed across the nicotinic acid derivative class [5][6].

Quantitative Differentiation of Niceritrol (CAS 5868-05-3) vs. Niacin and Acipimox: A Comparator-Based Evidence Guide


Niceritrol Achieves Significantly Lower Peak Plasma Nicotinic Acid Levels vs. Immediate-Release Niacin, Correlating with Reduced Flushing

In a comparative pharmacokinetic study in rabbits, oral administration of niceritrol (16 mg/kg) produced a maximal plasma concentration of free nicotinic acid of only 1.4 μg/mL, compared to approximately 6 μg/mL following an equivalent dose of immediate-release (IR) nicotinic acid [1]. This 4.3-fold reduction in peak plasma nicotinic acid exposure directly translates to a clinically meaningful reduction in prostaglandin-mediated flushing, the primary driver of niacin therapy discontinuation [2]. Unlike IR niacin, where flushing leads to discontinuation rates of 25–40%, niceritrol's controlled hydrolysis yields a side effect profile described as 'far fewer side effects than oral nicotinic acid' [3].

Pharmacokinetics Tolerability Flushing Prodrug

Niceritrol Elevates HDL Cholesterol by 12.5% at 16 Weeks in Hyperlipidemic Patients

In a clinical study of hyperlipidemic patients, niceritrol treatment resulted in a statistically significant 12.5% increase in HDL cholesterol (HDL-Ch) levels by the 16th week of therapy [1]. This increase was more pronounced in patients with lower baseline HDL-Ch and in those with pre-treatment serum triglycerides exceeding 200 mg/dL [1]. The ratio of HDL-Ch to VLDL + LDL-Ch increased significantly throughout treatment, indicating a favorable shift in the atherogenic profile [1]. In contrast, acipimox, another nicotinic acid derivative, increases HDL by up to 25% but primarily through decreasing HDL catabolism, with a different subfraction redistribution pattern (HDL3 to HDL2) [2].

HDL cholesterol Hyperlipidemia Atherogenic index

Niceritrol Dose-Dependently Reduces Serum Lipoprotein(a) [Lp(a)] by >1,500 mg/day in High-Risk Patients

In a study of 44 Japanese hyperlipidemic patients, niceritrol at 750 mg/day for 8 weeks did not affect Lp(a) levels, but increasing the dose to 1,500 mg/day for an additional 8 weeks significantly reduced Lp(a) in patients with baseline Lp(a) ≥30 mg/dL [1]. This dose-dependent reduction in Lp(a) is a distinguishing feature, as immediate-release niacin and certain other nicotinic acid derivatives (e.g., acipimox) do not consistently demonstrate this effect [2][3]. Lp(a) is an independent, genetically determined cardiovascular risk factor, and its reduction is associated with decreased coronary events [4].

Lipoprotein(a) Lp(a) Cardiovascular risk

Niceritrol Reduces Serum Triglycerides by 41% with TID Dosing vs. 12% Cholesterol Reduction with BID Dosing: Regimen-Dependent Efficacy

In a study evaluating 3 g/day niceritrol in 18 hyperlipoproteinemic subjects, administration as 1 g three times daily (TID) reduced serum triglycerides by 41% (from 3.14±0.48 to 1.86±0.18 mmol/L) and cholesterol by 20% (from 282±9 to 227±11 mg/100 mL) [1]. However, the same total daily dose given as 1.5 g twice daily (BID) reduced triglycerides non-significantly and cholesterol by only 12% [1]. This demonstrates that niceritrol's lipid-lowering efficacy is highly dependent on dosing frequency, a consideration not applicable to IR niacin but critical for optimal clinical use of this prodrug [2]. In contrast, clofibrate reduces triglycerides by 23–26% and cholesterol by 11–15% regardless of dosing schedule [3].

Triglycerides Cholesterol Dosing regimen Pharmacodynamics

Niceritrol Inhibits ADP-Induced Platelet Aggregation in Type II Hyperlipoproteinemia, an Effect Not Shared by Niacin

In a study of 17 patients with type II hyperlipoproteinemia (11 type IIa, 6 type IIb), niceritrol (750 mg/day for 16 weeks) significantly decreased ADP-induced platelet aggregation in the combined type IIa+IIb group [1]. This antiplatelet effect was observed alongside a 10% reduction in total cholesterol (type II) and a 28.5% reduction in triglycerides (type IIb) [1]. Importantly, this inhibition of platelet aggregation appears to be a direct effect of niceritrol or its metabolites, independent of lipid-lowering, as it is not observed with immediate-release nicotinic acid [2]. The combination of lipid-modifying and antiplatelet effects may offer synergistic cardiovascular protection.

Platelet aggregation Antiplatelet Atherothrombosis

Niceritrol Demonstrates Lower Acute Toxicity (LD50 >20 g/kg Oral in Mice/Rats) vs. Niacin (LD50 ~7 g/kg Oral in Rats)

Preclinical acute toxicity studies report that niceritrol has an oral LD50 exceeding 20 g/kg in both mice and rats, indicating extremely low acute toxicity [1]. In comparison, nicotinic acid (niacin) has a reported oral LD50 of approximately 7 g/kg in rats [2]. The >2.8-fold higher lethal dose for niceritrol reflects the safety margin conferred by its prodrug design and slower release kinetics [3]. This lower acute toxicity profile supports niceritrol's use in chronic therapy settings where high-dose niacin may present tolerability or safety concerns.

Acute toxicity LD50 Safety Preclinical

Optimal Research and Industrial Application Scenarios for Niceritrol (CAS 5868-05-3) Based on Quantitative Evidence


Research on Slow-Release Nicotinic Acid Prodrugs and Flushing Mitigation

Niceritrol is an ideal model compound for studies investigating the pharmacokinetic-pharmacodynamic relationship of slow-release niacin prodrugs. Its 4.3-fold lower peak plasma nicotinic acid concentration (1.4 μg/mL vs. 6 μg/mL for IR niacin) [1] directly correlates with reduced flushing incidence [2]. Researchers studying novel formulations to improve niacin tolerability can use niceritrol as a benchmark comparator, given its established safety and efficacy profile [3].

Clinical or Preclinical Studies Targeting Lipoprotein(a) Reduction

For investigations focused on lowering Lp(a), an independent cardiovascular risk factor, niceritrol provides a dose-dependent effect at ≥1,500 mg/day that is not consistently observed with other nicotinic acid derivatives [4][5]. Its ability to reduce Lp(a) in patients with high baseline levels (≥30 mg/dL) makes it a candidate for studies exploring Lp(a)-targeted therapies [6].

Dual Lipid-Lowering and Antiplatelet Research in Atherothrombosis Models

Niceritrol's unique combination of lipid-modifying effects (HDL increase of 12.5%, TG reduction up to 41%) [7][8] and inhibition of ADP-induced platelet aggregation [9] positions it as a valuable tool in preclinical models of atherothrombosis. Researchers investigating compounds with dual mechanisms can utilize niceritrol as a reference agent with well-characterized dual pharmacology.

Pharmacological Studies on Dosing Regimen Optimization for Prodrugs

The stark contrast between TID dosing (41% TG reduction) and BID dosing (negligible TG reduction) of the same daily dose [8] makes niceritrol an excellent case study for prodrug pharmacokinetic modeling and dosing regimen optimization. This regimen-dependent efficacy is critical for both clinical trial design and industrial formulation development [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niceritrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.